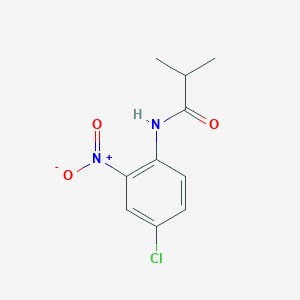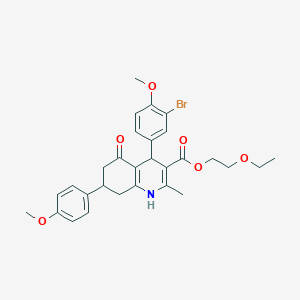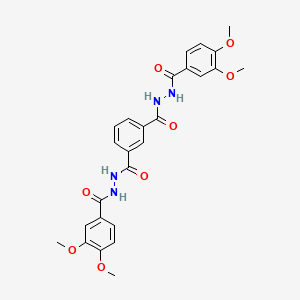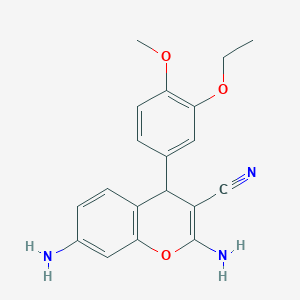
N-(4-chloro-2-nitrophenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-nitrophenyl)-2-methylpropanamide, also known as CNPMP, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and molecular biology.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-methylpropanamide involves the cleavage of the amide bond by proteases. The resulting product is a yellow-colored compound that absorbs light at a wavelength of 405 nm. The rate of cleavage of N-(4-chloro-2-nitrophenyl)-2-methylpropanamide by proteases can be measured spectrophotometrically, allowing the determination of the activity of proteases in biological samples.
Biochemical and Physiological Effects:
N-(4-chloro-2-nitrophenyl)-2-methylpropanamide has no known biochemical or physiological effects on its own. However, it is widely used as a substrate for the detection of protease activity in biological samples. The activity of proteases is important in various physiological processes, including digestion, blood clotting, and immune defense.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-nitrophenyl)-2-methylpropanamide has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. It is also highly specific for proteases, allowing the detection of protease activity in complex biological samples. However, N-(4-chloro-2-nitrophenyl)-2-methylpropanamide has some limitations. It is not suitable for the detection of proteases that do not cleave amide bonds. It is also not suitable for the detection of proteases that cleave amide bonds at a different position than the one found in N-(4-chloro-2-nitrophenyl)-2-methylpropanamide.
Direcciones Futuras
There are several future directions for the use of N-(4-chloro-2-nitrophenyl)-2-methylpropanamide in scientific research. One possible direction is the development of new substrates that can be used to detect protease activity with higher sensitivity and specificity. Another direction is the use of N-(4-chloro-2-nitrophenyl)-2-methylpropanamide in the development of new drugs that target proteases involved in various diseases, including cancer and inflammation. Additionally, N-(4-chloro-2-nitrophenyl)-2-methylpropanamide can be used to study the role of proteases in various physiological processes, including aging and neurodegenerative diseases.
Conclusion:
In conclusion, N-(4-chloro-2-nitrophenyl)-2-methylpropanamide is a chemical compound that has various scientific research applications, particularly in the field of biochemistry and molecular biology. It is commonly used as a substrate for the detection of protease activity and has several advantages for lab experiments. N-(4-chloro-2-nitrophenyl)-2-methylpropanamide has no known biochemical or physiological effects on its own but is important for the detection of protease activity in biological samples. There are several future directions for the use of N-(4-chloro-2-nitrophenyl)-2-methylpropanamide in scientific research, including the development of new substrates and the use of N-(4-chloro-2-nitrophenyl)-2-methylpropanamide in the development of new drugs.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-nitrophenyl)-2-methylpropanamide involves the reaction of 4-chloro-2-nitroaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or acetone.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-nitrophenyl)-2-methylpropanamide has various scientific research applications, particularly in the field of biochemistry and molecular biology. It is commonly used as a substrate for the detection of protease activity. N-(4-chloro-2-nitrophenyl)-2-methylpropanamide is cleaved by proteases to release a yellow-colored product that can be detected spectrophotometrically. This assay is widely used to study the activity of various proteases, including serine proteases, cysteine proteases, and metalloproteases.
Propiedades
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-6(2)10(14)12-8-4-3-7(11)5-9(8)13(15)16/h3-6H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVIVOOPTZMDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4979983.png)

![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4980008.png)
![1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B4980012.png)

![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)
![1-chloro-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4980023.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)
![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)
![4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4980065.png)
![3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4980076.png)
